molecular formula C13H20OS B7991273 4-n-Butoxy-3,5-dimethylphenyl methyl sulfide CAS No. 1443345-46-7

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide

Cat. No.: B7991273
CAS No.: 1443345-46-7
M. Wt: 224.36 g/mol
InChI Key: QAJZQZQCNHYAPK-UHFFFAOYSA-N
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Description

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide is an organic compound with a complex structure that includes a butoxy group, two methyl groups, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3,5-dimethylphenyl methyl sulfide typically involves the alkylation of 3,5-dimethylphenol with n-butyl bromide in the presence of a base, followed by the introduction of the methyl sulfide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and more efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the methyl sulfide group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl or aryl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3,5-dimethylphenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and the alteration of cellular signaling processes. The specific molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-n-Butoxy-3,5-dimethylphenol: Similar structure but lacks the methyl sulfide group.

    3,5-Dimethylphenyl methyl sulfide: Similar structure but lacks the butoxy group.

    4-n-Butoxyphenyl methyl sulfide: Similar structure but lacks the methyl groups on the phenyl ring.

Uniqueness

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide is unique due to the combination of its butoxy, methyl, and methyl sulfide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-butoxy-1,3-dimethyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-5-6-7-14-13-10(2)8-12(15-4)9-11(13)3/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJZQZQCNHYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247954
Record name Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-46-7
Record name Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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